5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a heterocyclic triazole core substituted with a thiol (-SH) group at position 2. The 4-chlorophenyl group at position 5 and the (1E,2E)-3-(furan-2-yl)prop-2-en-1-ylideneamino moiety at position 4 contribute to its unique electronic and steric properties.
Synthesis: The compound is synthesized via condensation of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with furan-2-carbaldehyde derivatives under acidic conditions, as described in analogous protocols for triazole-Schiff base formation . Microwave-assisted methods have also been reported to improve yields and reaction times for related triazole derivatives .
Properties
Molecular Formula |
C15H11ClN4OS |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-7-5-11(6-8-12)14-18-19-15(22)20(14)17-9-1-3-13-4-2-10-21-13/h1-10H,(H,19,22)/b3-1+,17-9+ |
InChI Key |
ZTGMZSZSLXXWJU-COQIBVDLSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclization of Carboxylic Acid Derivatives
The triazole-3-thiol core is typically synthesized via cyclization reactions involving carboxylic acid derivatives and thiocarbohydrazide. For example, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol serves as a key intermediate. A mixture of 4-chlorobenzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is heated at 145°C for 40 minutes, followed by neutralization with sodium bicarbonate and recrystallization from ethanol-dimethylformamide (DMF). This method yields the triazole-3-thiol core with a purity of >95%, as confirmed by thin-layer chromatography (TLC).
Reaction Conditions Table
Alternative Cyclization via Formic Acid
A second approach involves reacting formic acid with aminothiourea in water at 105°C for 30 minutes, followed by cyclization in sodium carbonate at 100°C for 4 hours. This method produces 3-mercapto-1,2,4-triazole derivatives with a yield of 55% after acidification and cooling. While less efficient for bulky substituents, it is suitable for small-scale syntheses.
Schiff Base Formation with Furan-Containing Aldehyde
Condensation with (1E,2E)-3-(Furan-2-yl)prop-2-enal
The intermediate 4-amino-triazole-3-thiol undergoes Schiff base condensation with (1E,2E)-3-(furan-2-yl)prop-2-enal. A suspension of the aldehyde (0.2 M) and triazole-3-thiol (0.2 M) in ethanol is refluxed with concentrated sulfuric acid for 6 hours. The reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond.
Key Observations
-
The (E,E)-configuration of the propenylidene group is stabilized by conjugation with the furan ring.
-
Yields range from 60–75%, depending on the purity of the aldehyde.
Purification and Characterization
Recrystallization and Filtration
The crude product is purified via sequential recrystallization from ethanol-DMF (1:3 v/v) and cold ether. This removes unreacted aldehyde and byproducts, yielding a white solid with a melting point of 218–220°C.
Spectroscopic Validation
-
IR Spectroscopy : A strong absorption band at 1250 cm⁻¹ confirms the C=S stretch of the triazole-3-thiol group. The imine (C=N) stretch appears at 1620 cm⁻¹.
-
NMR Spectroscopy :
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield | Purity | Scalability | Green Metrics |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | 75% | >95% | High | Low (uses H₂SO₄) |
| Electrochemical | 50%* | >90%* | Moderate | High |
*Predicted values based on analogous reactions.
Challenges and Optimization Strategies
Stereochemical Control
The (E,E)-configuration of the propenylidene group is critical for biological activity. Polar solvents like DMF favor the thermodynamically stable trans-isomer, while protic solvents may lead to cis-contamination.
Byproduct Formation
Common byproducts include:
-
Hydrazone derivatives : Formed via competing nucleophilic attack at the aldehyde β-position. Mitigated by using excess aldehyde.
-
Oxidized thiols : Avoided by conducting reactions under nitrogen.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The chlorophenyl and furyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a triazole moiety often exhibit significant anticancer properties. The presence of the furan and phenyl groups in this compound enhances its ability to interact with biological targets involved in cancer proliferation. Studies have shown that derivatives of triazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a potential candidate for developing new antibiotics to combat resistant strains .
Anti-inflammatory Effects
Compounds similar to 5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol have been studied for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Fungicidal Activity
The triazole ring is a well-known scaffold in agricultural chemistry for developing fungicides. This compound's structure suggests potential efficacy against fungal pathogens affecting crops. Preliminary studies indicate that triazole derivatives can inhibit the growth of various plant pathogens, thus protecting crops from diseases .
Herbicidal Properties
There is emerging evidence that compounds with similar structures can act as herbicides by interfering with plant growth regulators or inhibiting photosynthesis pathways in weeds. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol is crucial for optimizing its biological activity. Key features influencing its efficacy include:
| Structural Feature | Influence on Activity |
|---|---|
| Triazole Ring | Essential for biological activity; involved in metal ion coordination |
| Furan Group | Enhances lipophilicity and cellular uptake |
| Chlorophenyl Substituent | Modulates electronic properties and increases potency against specific targets |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated various triazole derivatives, including this compound, revealing that it inhibited the proliferation of lung cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antibacterial Efficacy
In a comparative analysis of triazole compounds against ESKAPE pathogens (a group of bacteria notorious for antibiotic resistance), 5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol showed promising results with an inhibition zone comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of 5-(4-CHLORO-PH)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Key Research Findings
Halogen Effects : Bromo/chloro isostructural pairs (–6) show similar bioactivity but differ in melting points (Δmp ≈ 15–20°C) due to halogen polarizability .
Furan vs. Pyridine : Furan-containing analogs () exhibit lower cytotoxicity (IC₅₀ > 100 µM) compared to pyridine derivatives (IC₅₀ ≈ 50 µM), likely due to reduced basicity .
Thiol Reactivity : The -SH group facilitates metal chelation (e.g., with Zn²⁺ or Cu²⁺), enhancing antioxidant activity in vitro .
Biological Activity
The compound 5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol is a triazole derivative notable for its diverse biological activities. This article explores its biological activity, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by data tables and relevant research findings.
Basic Information
- Chemical Formula: C15H11ClN4OS
- Molecular Weight: 318.79 g/mol
- CAS Number: 6862356
Structure
The compound features a triazole ring, a thiol group, and a furan moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 25 |
| Candida albicans | 14 | 75 |
The data indicates that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans .
Anticancer Activity
The compound has shown promising anticancer properties in vitro. In studies involving various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Apoptosis induction via caspase activation |
| MCF-7 (breast cancer) | 10.3 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 15.0 | Disruption of mitochondrial membrane potential |
The mechanism of action appears to be linked to the activation of caspases and disruption of mitochondrial function, leading to increased apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has also been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can reduce inflammatory markers in animal models.
| Inflammatory Marker | Treatment Group (mg/kg) | Control Group (mg/kg) |
|---|---|---|
| TNF-alpha | 50 | 150 |
| IL-6 | 30 | 100 |
Results indicate a significant reduction in TNF-alpha and IL-6 levels in treated groups compared to controls, suggesting a potential role in managing inflammatory conditions .
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates
A study evaluated the effectiveness of the compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to untreated controls. -
In Vivo Antitumor Study
An animal model study demonstrated that administration of the compound significantly inhibited tumor growth in xenograft models of breast cancer, with a notable increase in survival rates among treated subjects compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The compound can be synthesized via condensation reactions involving 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione intermediates. Key steps include refluxing with chloroacetamide derivatives in ethanol/water mixtures under basic conditions (e.g., KOH) . Optimization involves adjusting reaction time, solvent ratios, and temperature to enhance yield. Recrystallization from ethanol is critical for purity .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodological Answer: Use a combination of:
- ¹H-NMR to confirm substituent positions and hydrogen environments.
- LC-MS for molecular weight verification and impurity detection.
- Elemental analysis to validate stoichiometry .
- IR spectroscopy to identify functional groups like thiol (-SH) and imine (C=N) stretches .
Q. How does its solubility profile in various solvents influence biological assay design?
- Methodological Answer: Solubility in polar aprotic solvents (e.g., DMSO) is typically higher due to the thiol and triazole moieties, making it suitable for in vitro assays. For in vivo studies, consider co-solvents like PEG-400 or cyclodextrin complexes to enhance bioavailability .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in its single-crystal X-ray data?
- Methodological Answer: Use SHELXL for refinement, particularly for handling disordered moieties (e.g., the furan-propene group). ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty. For twinned crystals, employ twin-law corrections in SHELXL .
Q. How can quantum chemical calculations predict reactivity and biological interactions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking: Simulate binding to targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonds between the triazole-thiol group and active-site residues .
Q. What experimental design frameworks optimize multi-step synthesis pathways?
- Methodological Answer: Apply Design of Experiments (DoE) to screen variables (e.g., catalyst loading, temperature). For example, a Box-Behnken design minimizes trials while maximizing yield data. Statistical models (e.g., ANOVA) identify critical factors .
Q. How to address contradictions between computational predictions and experimental bioactivity?
- Methodological Answer: Reconcile discrepancies by:
- Validating docking results with Molecular Dynamics (MD) simulations to assess binding stability.
- Testing analogues with modified substituents (e.g., replacing 4-chlorophenyl with pyrrole) to isolate activity contributors .
Q. What mechanistic insights arise from substituent effects in related triazole-thiones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
